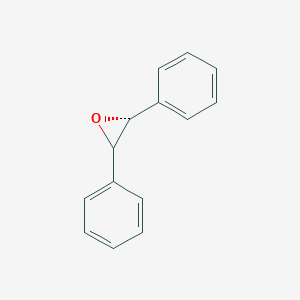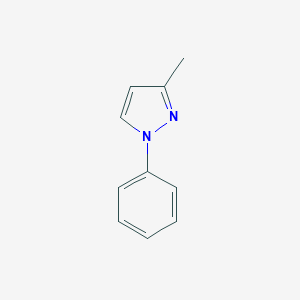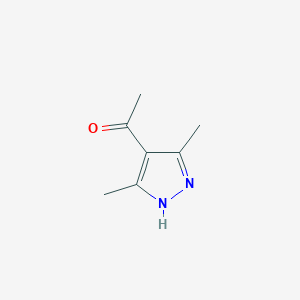
1-Ethyl-5-(4-pyridinyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-(4-pyridinyl)indoline, commonly known as Ethylphenidate, is a psychoactive drug that belongs to the class of stimulants. It is a derivative of methylphenidate and has similar effects on the central nervous system. Ethylphenidate has gained popularity in recent years due to its use as a research chemical. It is commonly used in scientific research to study the mechanisms of action of stimulants and their effects on the brain.
Mechanism Of Action
The exact mechanism of action of Ethylphenidate is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, focus, and energy. Ethylphenidate also blocks the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical And Physiological Effects
Ethylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. Ethylphenidate can also cause changes in mood, such as increased feelings of euphoria and confidence.
Advantages And Limitations For Lab Experiments
One advantage of using Ethylphenidate in lab experiments is that it is a potent stimulant that produces reliable effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using Ethylphenidate is that it is a psychoactive drug that can have effects on behavior and cognition. This can make it difficult to control for these variables in experiments.
Future Directions
There are a number of future directions for research on Ethylphenidate. One area of interest is the development of new derivatives of Ethylphenidate that have different effects on the brain. Another area of interest is the investigation of the long-term effects of Ethylphenidate use, both in terms of its effects on the brain and its potential for addiction. Finally, there is a need for more research on the use of Ethylphenidate as a therapeutic agent, particularly in the treatment of attention deficit hyperactivity disorder (ADHD).
Synthesis Methods
The synthesis of Ethylphenidate involves the reaction of methylphenidate with ethanol. This reaction is typically carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
Ethylphenidate is commonly used in scientific research to study the mechanisms of action of stimulants. It is used to investigate the effects of stimulants on the central nervous system, including their effects on neurotransmitter systems such as dopamine and norepinephrine. Ethylphenidate is also used to study the effects of stimulants on behavior, cognition, and memory.
properties
CAS RN |
1453-85-6 |
|---|---|
Product Name |
1-Ethyl-5-(4-pyridinyl)indoline |
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-ethyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-17-10-7-14-11-13(3-4-15(14)17)12-5-8-16-9-6-12/h3-6,8-9,11H,2,7,10H2,1H3 |
InChI Key |
KZECPKKDZONXLR-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)











